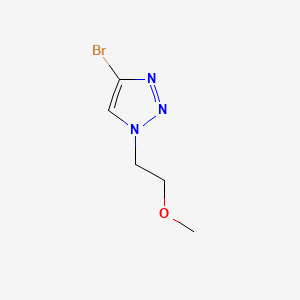

4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole

Description

4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole (CAS: 2169117-28-4) is a heterocyclic compound with the molecular formula C₅H₈BrN₃O and a molecular weight of 206.04 g/mol . Its structure features a 1,2,3-triazole core substituted with a bromine atom at the 4-position and a 2-methoxyethyl group at the 1-position. The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), a method widely used for regioselective triazole formation .

1,2,3-Triazoles are renowned for their stability, hydrogen-bonding capacity, and diverse applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

4-bromo-1-(2-methoxyethyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3O/c1-10-3-2-9-4-5(6)7-8-9/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKKOMNAIRWMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(N=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the 1,2,3-triazole core followed by selective functionalization at the nitrogen and carbon positions. The key steps include:

- Formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition or other triazole-forming reactions.

- Introduction of the 2-methoxyethyl substituent at the N-1 position.

- Bromination at the 4-position of the triazole ring.

Synthesis via Bromine → Lithium Exchange and Subsequent Functionalization

A well-documented approach involves starting from 4,5-dibromo-1H-1,2,3-triazole, which can be selectively functionalized by bromine-lithium exchange reactions. According to the literature, 4,5-dibromo-1H-1,2,3-triazole is synthesized by various routes and then reacted with nucleophiles to selectively substitute at the nitrogen atoms or at the 5-position after lithiation. The reaction with butyllithium at low temperatures allows lithiation at position 5, which can then be quenched with electrophiles to introduce desired substituents.

In the context of preparing this compound, the 2-methoxyethyl group is introduced at the N-1 position by reaction with an appropriate alkylating agent such as 2-methoxyethyl bromide or chloride. The bromine at position 4 remains intact, providing the 4-bromo substituent.

This method is supported by the findings that 4,5-dibromo-1H-1,2,3-triazole derivatives can be selectively functionalized at the nitrogen atoms using various alkyl halides, including methoxymethyl derivatives, under controlled conditions, yielding high purity products with good yields (71–93%).

Azide-Alkyne Cycloaddition ("Click Chemistry") Approach

Another synthetic route involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for constructing 1,2,3-triazole rings. While the direct preparation of this compound via this method is less common, related triazole analogs bearing alkoxyalkyl substituents at N-1 have been synthesized through this approach.

The general procedure includes:

- Preparation of an azide bearing the 2-methoxyethyl group or the corresponding alkyne.

- CuAAC reaction under aqueous or organic conditions with copper(I) catalysts and ligands.

- Purification by chromatography to isolate the desired N-substituted triazole.

This approach allows for modular synthesis and has been used to prepare a variety of 1H-1,2,3-triazole analogs with different N-substituents, including methoxyethyl groups.

Mitsunobu Reaction Followed by Functional Group Transformations

In some studies, a Mitsunobu reaction has been utilized to introduce alkoxyalkyl groups onto triazole precursors. For example, the reaction of (S)-(-)-ethyl lactate with 4-bromo-2-methoxy phenol under Mitsunobu conditions afforded intermediates that were subsequently reduced and converted into azide derivatives. These azides then underwent cycloaddition reactions to form triazole analogs with methoxyethyl substituents.

This sequence involves:

- Mitsunobu reaction to attach the methoxyethyl moiety.

- Reduction and tosylation steps to activate intermediates.

- Azidation to introduce the azide group.

- Final cycloaddition to form the triazole ring.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Steps | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Bromine-Lithium Exchange and Alkylation | 4,5-Dibromo-1H-1,2,3-triazole lithiation, quenching with alkyl halide (2-methoxyethyl bromide) | 71–93 | High regioselectivity, good yields | Requires low temperature, sensitive reagents |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and alkyne coupling with Cu(I) catalyst | 82–91 | Mild conditions, modular synthesis | Needs copper catalyst, possible purification challenges |

| Mitsunobu Reaction Followed by Functional Group Transformations | Mitsunobu reaction, reduction, tosylation, azidation, cycloaddition | 78–95 | Allows stereochemical control | Multi-step, more complex |

Exhaustive Research Findings and Notes

The bromine-lithium exchange method is well-documented for selective functionalization of dibromo-triazoles, enabling the introduction of various substituents at N-1 or C-5 positions with high yields and regioselectivity.

CuAAC ("click chemistry") is a widely used method for synthesizing 1,2,3-triazoles with diverse substituents, including alkoxyalkyl groups, under mild and environmentally friendly conditions. This method is versatile and scalable, often yielding products in high purity and good yields.

The Mitsunobu reaction provides an alternative pathway to introduce alkoxyalkyl substituents on triazole precursors, which can be further elaborated to the target compound. This method is particularly useful when chiral centers are involved or when other synthetic routes are less feasible.

No direct synthesis route exclusively for this compound was found in the surveyed literature, but the combination of the above methods and their principles supports the preparation of this compound.

The use of dry and inert atmosphere conditions (argon) and low temperatures is critical in the bromine-lithium exchange reactions to prevent side reactions and ensure high selectivity.

Purification techniques such as flash column chromatography using appropriate solvent systems (e.g., n-hexane/ethyl acetate mixtures) are standard to isolate the pure product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes substitution with various nucleophiles. Key findings include:

Table 1: Substitution Reactions of 4-Bromo-1-(2-Methoxyethyl)-1H-1,2,3-Triazole

Mechanistic studies indicate that the electron-withdrawing triazole ring enhances the electrophilicity of C4, facilitating SNAr (nucleophilic aromatic substitution) pathways . Steric effects from the 2-methoxyethyl group marginally influence regioselectivity .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation:

Suzuki–Miyaura Coupling

Reaction with arylboronic acids under Pd(OAc)₂ catalysis yields biaryl derivatives:

text4-Bromo-triazole + ArB(OH)₂ → 4-Aryl-triazole + B(OH)₃

Conditions : THF/H₂O (3:1), K₂CO₃, 85–90°C, 10–12 h .

Yields : 82–91% for electron-rich and electron-deficient aryl groups .

Functionalization via Cycloaddition

The triazole core engages in Huisgen 1,3-dipolar cycloaddition with strained alkynes (e.g., cyclooctynes), forming bis-triazole systems without copper catalysis . This reactivity is attributed to the electron-deficient nature of the triazole ring .

Oxidation

Treatment with H₂O₂ in acetic acid oxidizes the triazole ring to form N-oxide derivatives, though yields are moderate (45–55%) due to competing side reactions .

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the triazole to a dihydrotriazole, preserving the bromine substituent .

Key Mechanistic Insights

Scientific Research Applications

4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Biological Studies: The compound is used in studies to understand the biological activities of triazole derivatives and their interactions with biological targets.

Chemical Research: It serves as a precursor in the synthesis of more complex triazole derivatives for various chemical applications.

Industrial Applications: The compound is used in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, triazole derivatives are known to inhibit enzymes or interact with specific receptors. The bromine atom and the methoxyethyl group can influence the compound’s binding affinity and selectivity towards its molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of 4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole with structurally related triazoles reveals key differences in substituents, biological activity, and physicochemical properties.

Table 1: Comparative Overview of 1,2,3-Triazole Derivatives

Substituent Effects on Properties and Activity

Halogen Substituents: Bromine vs. Chlorine: Bromine’s larger atomic size and lower electronegativity (compared to chlorine) increase molecular weight and lipophilicity. This enhances membrane permeability in bioactive compounds, as seen in antimicrobial chloro/bromo isostructural pairs .

Aliphatic vs. Aromatic Substituents :

- The 2-methoxyethyl group in the target compound introduces polarity and flexibility, improving solubility in polar solvents compared to rigid aromatic substituents (e.g., bromophenyl in BPTA ).

- Aromatic substituents (e.g., phenyl, bromophenyl) enhance π-π stacking interactions, critical for protein binding (e.g., BPTA’s interaction with human serum albumin ).

Carbonic Anhydrase-II (CA-II) Inhibition: Triazoles with polar substituents (e.g., methoxyethyl) may exhibit enhanced CA-II inhibition (IC₅₀: 11.1–18.5 µM in related compounds ) by facilitating hydrogen bonding in the enzyme’s active site .

Biological Activity

4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and data tables.

Chemical Structure and Properties

The compound features a triazole ring that is known for its ability to form hydrogen bonds and participate in various biochemical interactions. The presence of the bromo and methoxyethyl substituents enhances its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Triazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 10 µg/mL | 15 |

| Staphylococcus aureus | 8 µg/mL | 18 | |

| Pseudomonas aeruginosa | 12 µg/mL | 14 |

The above table summarizes findings from various studies indicating that the compound exhibits significant antibacterial activity against common pathogens.

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study:

A study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity against leukemia cells with an IC50 value of approximately 5 µM. Molecular docking studies suggested that the compound binds effectively to the active sites of relevant enzymes involved in cancer metabolism.

Enzyme Inhibition

Triazoles have been recognized for their ability to inhibit various enzymes, including carbonic anhydrase and DNA gyrase.

Table 2: Enzyme Inhibition Potency

| Enzyme | Compound | IC50 Value (µM) |

|---|---|---|

| Carbonic Anhydrase-II | This compound | 25.0 |

| DNA Gyrase | This compound | 30.5 |

These values indicate moderate inhibition potential compared to standard inhibitors like acetazolamide for carbonic anhydrase and ciprofloxacin for DNA gyrase.

Structure-Activity Relationship (SAR)

The biological activity of triazoles is heavily influenced by their structural features. The presence of halogens (like bromine) and alkyl groups (like methoxyethyl) can enhance binding affinity to biological targets due to increased lipophilicity and hydrogen bonding capabilities.

Key SAR Findings:

- Bromine Substitution: Enhances antibacterial activity.

- Methoxyethyl Group: Increases solubility and bioavailability.

Q & A

Basic: What are reliable synthetic routes for 4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole?

The most robust method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which ensures regioselective 1,4-substitution. For example:

- React a 2-methoxyethyl azide with a bromo-substituted alkyne under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in a 1:1 ethanol/water mixture at 50–60°C for 12–24 hours .

- Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC or TLC.

Basic: How should researchers characterize the structure of this compound?

Use multinuclear NMR (¹H, ¹³C, and ¹⁵N if available) to confirm substitution patterns. Key signals include:

- A singlet for the triazole proton (δ ~7.5–8.5 ppm in CDCl₃).

- Methoxyethyl group protons (δ ~3.4–3.7 ppm for OCH₂ and δ ~3.2 ppm for OCH₃) .

- Bromine substituents cause characteristic splitting in ¹³C NMR (e.g., C-Br at δ ~110–120 ppm). For crystallographic validation, perform X-ray diffraction (XRD) with SHELXL refinement .

Advanced: How can conflicting crystallographic data (e.g., pseudo-symmetry) be resolved?

In cases of pseudo-symmetry (e.g., ’s non-centrosymmetric monoclinic space group Pn):

- Refine the structure using twinning models in SHELXL .

- Analyze intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds, Br⋯Br contacts) to explain packing anomalies .

- Validate with Hirshfeld surface analysis to quantify non-covalent interactions.

Advanced: What strategies optimize regioselectivity in triazole synthesis?

To avoid competing 1,5-regioisomers:

- Use sterically hindered alkynes (e.g., terminal alkynes with bulky substituents) to favor 1,4-selectivity .

- Optimize solvent polarity: Polar aprotic solvents (DMSO, DMF) enhance Cu(I) stabilization, improving reaction rates .

- Monitor reaction progress with in situ IR spectroscopy to detect azide consumption (peak at ~2100 cm⁻¹) .

Advanced: How do substituents influence biological activity (e.g., antimicrobial or enzyme inhibition)?

- Electron-withdrawing groups (e.g., Br) enhance metabolic stability and target binding. For example, bromine increases lipophilicity, improving membrane penetration in antimicrobial assays .

- Methoxyethyl groups improve solubility, critical for in vivo pharmacokinetics. Compare analogs using QSAR models to correlate substituent effects with IC₅₀ values .

Advanced: How to address low yields in triazole functionalization (e.g., bromination)?

If bromination of the triazole core is inefficient:

- Use NBS (N-bromosuccinimide) under radical initiation (AIBN, light) in CCl₄ at 80°C .

- Alternatively, employ electrophilic bromination with Br₂ in acetic acid, but ensure strict temperature control (≤80°C) to avoid decomposition .

Basic: What safety precautions are critical during synthesis?

- Handle bromine and azides in a fume hood with PPE (gloves, goggles).

- Avoid exposure to Cu(I) catalysts (potential irritants) .

- Store products in amber vials under inert gas to prevent photodegradation.

Advanced: How to design derivatives for TYK2 inhibition or other enzyme targets?

- Replace the methoxyethyl group with aryl sulfonamides or carbonyl amides to modulate binding affinity (see and ).

- Use docking simulations (AutoDock Vina) to predict interactions with TYK2’s catalytic domain. Validate with SPR (surface plasmon resonance) binding assays .

Basic: How to troubleshoot NMR anomalies (e.g., unexpected splitting)?

- Dynamic effects : Rotamers in the methoxyethyl chain cause splitting at room temperature. Acquire spectra at elevated temperatures (e.g., 50°C in DMSO-d₆) to coalesce signals .

- Residual solvents : Use high-purity deuterated solvents and reference peaks for calibration.

Advanced: What computational methods predict triazole reactivity or stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.